3-(Methylamino)-3,4-dihydroquinazolin-4-one
Overview
Description
3-(Methylamino)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Alkylation : 3-(Methylamino)-3,4-dihydroquinazolin-4-one derivatives can be synthesized by reacting certain carbinols with nitriles. These compounds can undergo methylation at nitrogen atoms, and under certain conditions, the heterocycle can open, forming respective amides (Gromachevskaya et al., 2017).
Antitumor and Antimicrobial Activities
- Antitumor Activity : Certain derivatives of this compound have shown inhibitory effects against tumor cells. For instance, some compounds have exhibited significant antiproliferative activities against various tumor cells, with potential for development as anti-cancer drugs (Zhang et al., 2021).
- Antimicrobial Agents : Compounds containing this compound moieties have been investigated for their antimicrobial properties. Some derivatives are being explored as potential antimicrobial agents with specific activities against various microorganisms (Mallur & Badami, 2001).
Pharmaceutical Research
- Synthesis of Medicinal Compounds : Research has focused on synthesizing new compounds with this compound derivatives for potential use in pharmaceuticals. These studies include the development of anticonvulsant, analgesic, and anti-HIV agents, indicating the broad spectrum of pharmaceutical applications (Archana et al., 2002).
Methodological Innovations
- Eco-Friendly Synthesis Methods : There has been a focus on developing more environmentally friendly methods for synthesizing this compound derivatives. This includes using eco-friendly solvents and catalysts, highlighting the shift towards greener chemistry in pharmaceutical research (Almarhoon et al., 2019).
Mechanism of Action
Target of Action
The 4(3H)-quinazolinone, which includes the 3-(Methylamino)quinazolin-4(3H)-one, is a frequently encountered heterocycle with broad applications . .
Mode of Action
Quinazolinones are known to interact with various biological targets due to their broad applications .
Biochemical Pathways
Quinazolinones are known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the broad applications of quinazolinones , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
3-(methylamino)quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSIQISCRSIACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=NC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380368 | |
Record name | 3-(Methylamino)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60512-86-9 | |
Record name | 3-(Methylamino)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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